Jak3-IN-6

描述

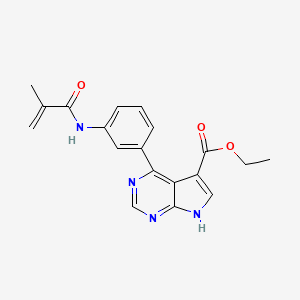

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPHKVOXHRAPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Selective Covalent JAK3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of selective covalent inhibitors of Janus Kinase 3 (JAK3), exemplified by compounds designed to irreversibly bind to the enzyme. This document details the molecular interactions, signaling pathway modulation, and the experimental methodologies used to characterize these inhibitors.

Introduction to JAK3 and Its Role in Immune Signaling

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] Upon cytokine binding to their cognate receptors, JAKs are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of genes involved in a wide array of cellular processes, including inflammation, immunity, and hematopoiesis.[4][5]

Unlike other JAK family members which are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, playing a crucial role in lymphocyte development and function.[4][6] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][6] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, as its selective inhibition is anticipated to have fewer off-target effects compared to pan-JAK inhibitors.[1][7]

The Covalent Mechanism of Action

Selective covalent JAK3 inhibitors employ a targeted mechanism to achieve both high potency and specificity. This is accomplished through the formation of a permanent, covalent bond with a specific amino acid residue within the ATP-binding site of the JAK3 enzyme.

Targeting the Unique Cysteine Residue (Cys909)

A key feature that distinguishes JAK3 from other JAK family members is the presence of a cysteine residue (Cys909) in its ATP-binding pocket.[6][8] Other JAKs have a different amino acid at this position. This unique cysteine residue provides a handle for the rational design of covalent inhibitors. These inhibitors are designed with an electrophilic "warhead," such as an acrylamide or cyanamide group, which can react with the nucleophilic thiol group of the Cys909 residue.[6][8][9] This reaction forms a stable covalent bond, leading to the irreversible inactivation of the JAK3 enzyme.[8]

The formation of this covalent bond is a two-step process:

-

Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of JAK3, driven by shape complementarity and non-covalent interactions.

-

Irreversible Covalent Bonding: Once properly oriented within the active site, the electrophilic warhead of the inhibitor is positioned in close proximity to the Cys909 residue, facilitating the nucleophilic attack by the cysteine's thiol group and the subsequent formation of a covalent adduct.[10]

This covalent and irreversible mode of action leads to a prolonged duration of target inhibition that is not solely dependent on the pharmacokinetic profile of the inhibitor.

Signaling Pathway Interruption

By irreversibly binding to JAK3, these inhibitors block its kinase activity, thereby preventing the phosphorylation and activation of downstream STAT proteins. This effectively abrogates the signaling cascade initiated by γc-chain cytokines, leading to the inhibition of lymphocyte proliferation and function.

Caption: JAK/STAT signaling pathway and the inhibitory action of a covalent JAK3 inhibitor.

Quantitative Data: Kinase Selectivity and Potency

The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity against other kinases. For covalent JAK3 inhibitors, these parameters are critical to ensure therapeutic benefit while minimizing off-target effects. The following table summarizes representative data for selective covalent JAK3 inhibitors.

| Compound | Target | IC50 (nM) | JAK1 Selectivity (fold) | JAK2 Selectivity (fold) | TYK2 Selectivity (fold) | Reference |

| RB1 | JAK3 | 40 | >125 | >125 | >125 | [7] |

| PF-06651600 | JAK3 | 33.1 | >300 | >300 | >300 | [11] |

| FM-381 | JAK3 | 0.127 | 400 | 2700 | 3600 | [12] |

| MJ04 | JAK3 | 2.03 | >490 | >490 | >490 | [13] |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Fold selectivity is calculated as IC50 (off-target) / IC50 (target).

Experimental Protocols

The characterization of covalent JAK3 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC50) of the inhibitor against JAK3 and other kinases.

Materials:

-

Recombinant human JAK3, JAK1, JAK2, and TYK2 enzymes.

-

ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test inhibitor (this compound) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the recombinant JAK3 enzyme to the wells of a 384-well plate containing assay buffer.

-

Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.

-

Repeat the assay for other JAK kinases to determine selectivity.

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Assay for JAK3 Inhibition

Objective: To assess the inhibitor's ability to block JAK3 signaling in a cellular context.

Materials:

-

Ba/F3 cells engineered to be dependent on a constitutively active JAK3 fusion protein for proliferation.

-

Cell culture medium (e.g., RPMI-1640) with supplements.

-

Test inhibitor at various concentrations.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

96-well plates.

Procedure:

-

Seed the JAK3-dependent Ba/F3 cells in a 96-well plate.

-

Add serial dilutions of the test inhibitor to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Measure cell viability using a luminescence-based assay.

-

Plot cell viability against the inhibitor concentration to determine the cellular IC50 value.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of the inhibitor to JAK3 and identify the site of modification.

Materials:

-

Recombinant JAK3 enzyme.

-

Test inhibitor.

-

Incubation buffer.

-

Denaturing and reducing agents (e.g., urea, DTT).

-

Alkylating agent (e.g., iodoacetamide).

-

Protease (e.g., trypsin).

-

Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Incubate the recombinant JAK3 enzyme with an excess of the test inhibitor.

-

Remove the unbound inhibitor.

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the peptide mixture by LC-MS to identify the peptide containing the Cys909 residue.

-

Compare the mass of this peptide from the inhibitor-treated sample to that of an untreated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

-

Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification on the peptide.

Therapeutic Rationale and Implications

The selective and irreversible inhibition of JAK3 offers a promising therapeutic strategy for the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[6][7]

Caption: Logical flow from selective JAK3 inhibition to therapeutic effect.

By specifically targeting a key signaling node in immune cells, these inhibitors can dampen the overactive immune response characteristic of these conditions. The covalent nature of the inhibition may offer advantages in terms of prolonged pharmacodynamic effects and the potential for lower and less frequent dosing. The high selectivity for JAK3 over other JAK family members is crucial for minimizing side effects associated with the inhibition of JAK1 and JAK2, such as anemia and neutropenia.[11]

Conclusion

Selective covalent inhibitors of JAK3 represent a sophisticated class of targeted therapies. Their mechanism of action, centered on the irreversible modification of the unique Cys909 residue, provides a powerful means to achieve high potency and selectivity. A thorough understanding of their interaction with the target, the downstream effects on signaling pathways, and the appropriate experimental methodologies for their characterization is essential for the continued development and successful clinical application of these promising therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 8. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

Jak3-IN-6: A Technical Guide to a Highly Selective Covalent Inhibitor of JAK3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jak3-IN-6, a potent and highly selective, irreversible inhibitor of Janus Kinase 3 (JAK3). This document collates available biochemical and cellular data, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them important targets for autoimmune diseases, inflammation, and cancer. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive target for selective immunosuppression with a potentially wider therapeutic window and fewer side effects.[1] this compound is a covalent inhibitor that specifically targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its high selectivity.[1][2]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Potency and Selectivity of this compound

| Kinase | IC50 (nM) | Selectivity vs. JAK3 (fold) | Assay Conditions |

| JAK3 | 0.15 | - | Enzymatic Assay |

| JAK1 | >10,000 | >66,667 | Enzymatic Assay at 1 mM ATP |

| JAK2 | >10,000 | >66,667 | Enzymatic Assay at 1 mM ATP |

| TYK2 | >10,000 | >66,667 | Enzymatic Assay at 1 mM ATP |

Data synthesized from publicly available information.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Cytokine Stimulus | Measured Endpoint | IC50 (nM) |

| pSTAT5 Inhibition | Human PBMCs | IL-2 | Phospho-STAT5 | 53.1 |

| pSTAT5 Inhibition | Human PBMCs | IL-7 | Phospho-STAT5 | >35-fold selective vs. IL-6/GM-CSF |

| pSTAT6 Inhibition | THP-1 cells | IL-4 | Phospho-STAT6 | 53.1 |

| pSTAT3 Inhibition | TF-1 cells | IL-6 | Phospho-STAT3 | >50,000 |

| pSTAT1 Inhibition | U2OS cells | IFN-α2b | Phospho-STAT1 | >50,000 |

Data synthesized from publicly available research.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the JAK/STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines. Specifically, JAK3 is associated with the common gamma chain (γc) of cytokine receptors, which are essential for the signaling of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, receptor dimerization brings JAK1 and JAK3 into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. This compound covalently binds to Cys909 in the ATP-binding site of JAK3, thereby blocking its kinase activity and interrupting this signaling cascade.

Experimental Protocols

The following sections detail the general methodologies used to characterize selective JAK3 inhibitors like this compound.

Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of this compound against JAK3 and its selectivity against other kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1) is prepared in kinase buffer.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction:

-

The kinase reaction is typically performed in a 96- or 384-well plate.

-

The reaction mixture contains the specific JAK enzyme, the peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The ATP concentration is often set at the Km value for each enzyme to ensure competitive inhibition is accurately measured.

-

This compound at various concentrations is added to the wells.

-

The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

The reaction is stopped by the addition of EDTA.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as:

-

ADP-Glo™ Kinase Assay (Promega): Measures ADP production, which is proportional to kinase activity.

-

Homogeneous Time-Resolved Fluorescence (HTRF): Uses a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled substrate.

-

ELISA: The phosphorylated substrate is captured on an antibody-coated plate and detected with a labeled secondary antibody.[3]

-

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

Objective: To assess the functional activity of this compound in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Culture:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell lines such as THP-1 (human monocytic), TF-1 (human erythroleukemic), or U2OS (human bone osteosarcoma) are maintained in appropriate culture media.

-

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate the desired JAK/STAT pathway (e.g., IL-2 or IL-4 for JAK3, IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2) for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Protein Quantification:

-

For Western blotting, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

For flow cytometry, cells are fixed and permeabilized.

-

-

pSTAT Detection:

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STATs (e.g., pSTAT5, pSTAT6) and total STATs. HRP-conjugated secondary antibodies and chemiluminescence are used for detection.

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies against specific pSTAT proteins. The median fluorescence intensity (MFI) is measured.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of pSTAT inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The evaluation of a selective kinase inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Conclusion

This compound is a potent and highly selective irreversible inhibitor of JAK3 with demonstrated activity in both biochemical and cellular assays. Its selectivity for JAK3 over other JAK family members suggests the potential for a favorable safety profile by avoiding off-target effects associated with broader JAK inhibition. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on selective JAK3 inhibitors for the treatment of autoimmune and other relevant diseases. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]

A Technical Guide to Jak3-IN-6: A Potent and Selective Irreversible Covalent Inhibitor of Janus Kinase 3

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and play a central role in the regulation of the immune system.[1][2] Unlike the other ubiquitously expressed JAKs, JAK3 expression is largely restricted to hematopoietic cells, making it a highly attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[1][3][4][5] The development of selective inhibitors for JAK3 has been a significant challenge due to the high degree of homology in the ATP-binding sites across the JAK family. Irreversible covalent inhibitors that target unique residues within the kinase domain offer a promising strategy to achieve high selectivity and durable target engagement. This document provides a detailed technical overview of Jak3-IN-6, a potent, selective, and irreversible covalent inhibitor of JAK3. We consolidate key quantitative data, outline detailed experimental methodologies for its characterization, and provide visual representations of its mechanism of action and relevant biological pathways.

Introduction: The Rationale for Selective JAK3 Inhibition

The JAK-STAT signaling pathway is the primary communication route for numerous cytokines and growth factors essential for immunity and hematopoiesis.[2] Cytokine binding to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate each other and the receptor itself.[5] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1][6]

JAK3 is unique in that it exclusively partners with the common gamma chain (γc), a receptor subunit shared by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][4][5] These cytokines are fundamental for the development, proliferation, and function of lymphocytes (T-cells, B-cells, and NK cells).[1][7] Genetic deficiencies in JAK3 in humans lead to a Severe Combined Immunodeficiency (SCID) phenotype, highlighting its critical and non-redundant role in the adaptive immune system.[3][5]

This restricted expression and critical function make JAK3 an ideal target for immunosuppressive therapies. A selective JAK3 inhibitor could potentially mitigate the side effects associated with broader JAK inhibition, such as the anemia linked to JAK2 inhibition or the lipid alterations associated with JAK1 inhibition.[8] The challenge lies in achieving selectivity. This compound represents a class of inhibitors designed to overcome this by forming a permanent, covalent bond with a unique cysteine residue (Cys-909) in the JAK3 active site, a feature not present in other JAK family members.[4][9]

Mechanism of Action of this compound

The JAK3-STAT Signaling Pathway

JAK3-mediated signaling is initiated when a γc-family cytokine binds to its receptor complex. Within this complex, JAK3 is associated with the γc subunit, while JAK1 typically associates with the other receptor-specific subunit.[4] Ligand binding brings the JAKs into proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate STAT proteins (commonly STAT5 for IL-2, IL-7, and IL-15, and STAT6 for IL-4), which subsequently regulate the transcription of genes vital for immune cell function.[7][8]

References

- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]

- 9. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of JAK3 Inhibition on Immune Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Janus Kinase 3 (JAK3) inhibitors on immune cells. While this document focuses on the broader class of JAK3 inhibitors due to the limited specific data on "Jak3-IN-6," it presents representative quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive understanding of their mechanism of action and immunological consequences.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in transducing cytokine-mediated signals via the JAK-STAT pathway.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Unlike the other ubiquitously expressed JAKs, JAK3 expression is predominantly restricted to hematopoietic cells, making it a prime therapeutic target for modulating immune responses in autoimmune diseases and preventing organ transplant rejection.[2][3] JAK3 associates with the common gamma chain (γc) of several interleukin (IL) receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are pivotal for the development, proliferation, and function of T cells, B cells, and Natural Killer (NK) cells.[4] By inhibiting JAK3, the downstream signaling cascades are disrupted, leading to a potent and targeted immunosuppressive effect.

Quantitative Effects of JAK3 Inhibitors on Immune Cells

The inhibitory activity of various JAK3 inhibitors has been quantified through in vitro assays, providing valuable insights into their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 (nM) | Cell Type/Assay Condition | Reference |

| Tofacitinib | JAK3 | 1 | Enzymatic Assay | [2] |

| JAK1 | 112 | Enzymatic Assay | [2] | |

| JAK2 | 20 | Enzymatic Assay | [2] | |

| RB1 | JAK3 | 40 | Enzymatic Assay | [5] |

| JAK1 | >5000 | Enzymatic Assay | [5] | |

| JAK2 | >5000 | Enzymatic Assay | [5] | |

| TYK2 | >5000 | Enzymatic Assay | [5] | |

| Z583 | JAK3 | 0.1 | Biochemical Assay (Km ATP) | [6] |

| JAK3 | 10.84 | Biochemical Assay (1 mM ATP) | [6] | |

| PF-06651600 | JAK3 | 33.1 | Kinase Activity Assay | [5] |

| JAK1 | >10000 | Kinase Activity Assay | [5] | |

| JAK2 | >10000 | Kinase Activity Assay | [5] | |

| TYK2 | >10000 | Kinase Activity Assay | [5] |

Furthermore, the functional consequences of JAK3 inhibition on immune cell populations have been demonstrated. For instance, the JAK3 inhibitor CP-690,550 has been shown to have significant effects on T-cell activation and proliferation.

| Parameter | Treatment | Effect | Reference |

| T-cell CD25 Expression | CP-690,550 | IC50: 0.18 µM | [7] |

| T-cell CD71 Expression | CP-690,550 | IC50: 1.6 µM | [7] |

| T-cell Proliferation (PCNA) | CP-690,550 | IC50: 0.87 µM | [7] |

| NK Cell Numbers | CP-690,550 (in vivo) | 90% reduction from baseline | [7] |

| T-Cell Numbers | CP-690,550 (in vivo) | Significant reduction | [7] |

| IL-2-enhanced IFN-γ production | CP-690,550 (in vitro) | 55-63% maximum inhibition | [7] |

Signaling Pathway: The JAK/STAT Cascade

The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.

Caption: The JAK/STAT signaling pathway initiated by cytokine binding and inhibited by this compound.

Experimental Protocols

Western Blot Analysis of STAT Phosphorylation

This protocol details the steps to assess the phosphorylation status of STAT proteins in immune cells following treatment with a JAK3 inhibitor.

Materials:

-

Immune cells (e.g., PBMCs, T-cells)

-

JAK3 inhibitor (e.g., Tofacitinib)

-

Cytokine for stimulation (e.g., IL-2)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture immune cells to the desired density. Pre-incubate the cells with the JAK3 inhibitor or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT5 to normalize the data.

Caption: A typical workflow for Western blot analysis of STAT phosphorylation.

Flow Cytometry Analysis of T-Cell Activation Markers

This protocol outlines the procedure for analyzing the expression of T-cell activation markers using flow cytometry.

Materials:

-

Isolated PBMCs or purified T-cells

-

JAK3 inhibitor

-

Stimulating agent (e.g., anti-CD3/CD28 beads)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD25, anti-CD69)

-

Fixation/Permeabilization buffer (if analyzing intracellular markers)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

-

Cell Treatment and Stimulation: Resuspend cells in culture medium. Add the JAK3 inhibitor or vehicle control and incubate. Add the stimulating agent and incubate for the desired time (e.g., 24-48 hours).

-

Cell Surface Staining:

-

Wash the cells with flow cytometry staining buffer.

-

Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies against cell surface markers.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with staining buffer.

-

-

Fixation and Permeabilization (for intracellular staining):

-

Fix the cells with a fixation buffer.

-

Permeabilize the cells with a permeabilization buffer.

-

-

Intracellular Staining (if applicable):

-

Add the fluorochrome-conjugated antibody against the intracellular target to the permeabilized cells.

-

Incubate as recommended by the antibody manufacturer.

-

Wash the cells with permeabilization buffer.

-

-

Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate flow cytometry software to quantify the expression of activation markers on different T-cell subsets.

Conclusion

JAK3 inhibitors represent a targeted approach to immunosuppression by specifically interfering with the signaling of key cytokines involved in the proliferation and function of T cells, B cells, and NK cells. The quantitative data presented in this guide highlights the potency and selectivity of various JAK3 inhibitors. The detailed experimental protocols provide a framework for researchers to investigate the cellular and molecular effects of these compounds. The visualization of the JAK/STAT pathway offers a clear understanding of the mechanism of action of JAK3 inhibitors. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the field of immunology and drug development, facilitating further research into the therapeutic potential of JAK3 inhibition.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affecting the effectors: JAK inhibitors modulation of immune cell numbers and functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affecting the effectors: JAK inhibitors modulation of immune cell numbers and functions in patients with rheumatoid arthritis | Semantic Scholar [semanticscholar.org]

- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of JAK3 inhibition with CP-690,550 on immune cell populations and their functions in nonhuman primate recipients of kidney allografts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Covalent JAK3 Inhibition in T-Cell Acute Lymphoblastic Leukemia: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the therapeutic potential of selective and covalent Janus Kinase 3 (JAK3) inhibition in the context of T-cell Acute Lymphoblastic Leukemia (T-ALL). While direct preclinical studies on the specific compound Jak3-IN-6 in T-ALL are not extensively documented in publicly available literature, this paper will leverage data from studies on other potent and selective covalent JAK3 inhibitors to provide a comprehensive overview of the core concepts, experimental methodologies, and potential outcomes of this therapeutic strategy. The data and protocols presented herein serve as a representative example of the evaluation of this class of inhibitors in T-ALL research.

Introduction to JAK3 in T-ALL

Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. It plays a crucial role in cytokine signaling pathways that are essential for the development, differentiation, and proliferation of lymphocytes.[1][2] In T-ALL, a malignancy characterized by the proliferation of immature T-cells, activating mutations in JAK3 are a recurrent oncogenic driver.[1][3] These mutations lead to the constitutive activation of the JAK/STAT signaling pathway, promoting cancer cell survival and proliferation.[3][4] The restricted expression of JAK3 in the hematopoietic system makes it an attractive therapeutic target, as selective inhibition could minimize off-target effects.[2]

Covalent inhibitors, which form a permanent bond with their target protein, offer the potential for increased potency, prolonged duration of action, and high selectivity. This compound is a potent, selective, and irreversible inhibitor of JAK3 with a reported IC50 of 0.15 nM. Its mechanism of action and high selectivity suggest its potential as a tool for investigating JAK3 signaling and as a therapeutic candidate. This guide will use data from studies on other covalent JAK3 inhibitors to illustrate the experimental approaches used to validate this target in T-ALL.

Quantitative Data on the Efficacy of Covalent JAK3 Inhibition in T-ALL

The following tables summarize key quantitative data from preclinical studies on a representative covalent JAK3 inhibitor in T-ALL patient-derived xenograft (PDX) models.

Table 1: In Vitro Cellular Viability Assay

| T-ALL PDX Model | JAK3 Mutation Status | Inhibitor Concentration | % Viability (relative to control) |

| ETP1 | Activating Mutation | 1 µM | ~50% |

| M1946E | Activating Mutation | 1 µM | ~60% |

| CBAT | Wild-Type | 1 µM | ~100% |

Data adapted from a study on a selective covalent JAK3 inhibitor in T-ALL PDX cells after 48 hours of treatment.[5]

Table 2: In Vitro Apoptosis Assays

| T-ALL PDX Model | Assay | Inhibitor Treatment (10 µM for 6-24h) | Outcome |

| ETP1 | iBH3 Profiling (Cytochrome c release) | Covalent JAK3 Inhibitor | Increased mitochondrial apoptosis |

| M1946E | iBH3 Profiling (Cytochrome c release) | Covalent JAK3 Inhibitor | Increased mitochondrial apoptosis |

| ETP1 | Caspase Activation | Covalent JAK3 Inhibitor | Increased caspase activity |

| M1946E | Caspase Activation | Covalent JAK3 Inhibitor | Increased caspase activity |

Summary of findings from various apoptosis assays on a selective covalent JAK3 inhibitor.[5]

Table 3: In Vivo Efficacy in a T-ALL PDX Mouse Model

| Treatment Group | Median Survival (days) | Change in Peripheral Blast Counts |

| Vehicle Control | ~20 | Increase |

| Covalent JAK3 Inhibitor | Significantly extended | Decrease |

Representative in vivo data for a selective covalent JAK3 inhibitor in a T-ALL PDX model.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of covalent JAK3 inhibitors in T-ALL.

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: T-ALL PDX cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in appropriate culture medium.

-

Compound Treatment: Cells are treated with the covalent JAK3 inhibitor at various concentrations (e.g., ranging from 0.01 to 10 µM) or with DMSO as a vehicle control.

-

Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luminescence Measurement: After incubation, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Luminescence is measured using a plate reader. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells.

In Vitro Apoptosis Assessment by BH3 Profiling

-

Cell Treatment: T-ALL PDX cells are treated with the covalent JAK3 inhibitor (e.g., 10 µM) or DMSO for 6 hours.

-

Mitochondrial Isolation: Mitochondria are isolated from the treated cells using a digitonin-based cell permeabilization method.

-

Peptide Treatment: Isolated mitochondria are exposed to a panel of pro-apoptotic BH3 peptides (e.g., BIM, BID, BAD) to assess their sensitivity to apoptotic stimuli.

-

Cytochrome c Release Measurement: The release of cytochrome c from the mitochondria is quantified by ELISA or flow cytometry.

-

Data Analysis: Increased cytochrome c release in the presence of BH3 peptides indicates a priming towards apoptosis.

Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: T-ALL cells are treated with the covalent JAK3 inhibitor for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-STAT5, STAT5, p-ERK, ERK).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Cell Implantation: Immunodeficient mice (e.g., NSG mice) are sublethally irradiated and then injected intravenously with T-ALL PDX cells.

-

Tumor Engraftment Monitoring: Engraftment is monitored by weekly measurement of human CD45+ cells in the peripheral blood by flow cytometry.

-

Treatment Initiation: Once the peripheral blast count reaches a predetermined level (e.g., >1%), mice are randomized into treatment and control groups.

-

Drug Administration: The covalent JAK3 inhibitor is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.

-

Efficacy Evaluation: Treatment efficacy is assessed by monitoring peripheral blast counts, overall survival, and analysis of leukemic infiltration in organs such as the spleen and bone marrow at the end of the study.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, the inhibitor's mechanism of action, and the experimental workflow.

Caption: JAK/STAT signaling pathway and the inhibitory action of a covalent JAK3 inhibitor.

Caption: Experimental workflow for preclinical evaluation of a JAK3 inhibitor in T-ALL.

Conclusion

The constitutive activation of the JAK3 signaling pathway is a key vulnerability in a subset of T-ALL cases. The development of potent and selective covalent inhibitors targeting JAK3 represents a promising therapeutic strategy. Preclinical evidence with representative compounds demonstrates that this approach can effectively reduce leukemic cell viability, induce apoptosis, and inhibit tumor growth in vivo. While further studies are required to specifically evaluate this compound in T-ALL models, the data presented in this guide provide a strong rationale and a clear experimental framework for the continued investigation of covalent JAK3 inhibitors as a targeted therapy for this aggressive leukemia.

References

- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. PHF6 and JAK3 mutations cooperate to drive T-cell acute lymphoblastic leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Jak3-IN-6: A Technical Guide to a Potent and Selective Chemical Probe for JAK3 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jak3-IN-6, a potent and selective chemical probe for Janus Kinase 3 (JAK3). This document consolidates available data on its biochemical and cellular activity, offers detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Introduction

Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling in hematopoietic cells.[1] Its expression is largely restricted to the immune system, making it an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[2][3] JAK3 associates with the common gamma chain (γc) of cytokine receptors, and is essential for signaling downstream of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4] The development of selective JAK3 inhibitors is crucial for dissecting its specific biological roles and for the development of targeted therapies with fewer side effects compared to pan-JAK inhibitors.[3] this compound has emerged as a potent and selective tool for studying JAK3 function. It is characterized as an irreversible, covalent inhibitor of JAK3.[5]

Data Presentation

The following tables summarize the available quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular selectivity.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) | Notes | Source |

| JAK3 | 0.15 | Irreversible inhibitor | [5] |

Table 2: Kinase Selectivity of this compound (Enzymatic Assays)

| Kinase | Selectivity vs. JAK3 | Notes | Source |

| JAK1 | 4300-fold | [5] |

Table 3: Cellular Activity and Selectivity of this compound

| Assay | Cell Type | Stimulus | Measured Endpoint | Selectivity vs. Other Pathways | Source |

| Cellular Reporter Assay | - | IL-2 | - | 67-fold (vs. IL-6) | [5] |

| Cellular Reporter Assay | - | IL-2 | - | 140-fold (vs. EPO or GM-CSF) | [5] |

| Human PBMC Assay | CD3+, CD4+ PBMCs | IL-7 | pSTAT5 inhibition | >35-fold (vs. IL-6 or GM-CSF) | [5] |

Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway initiated by a common gamma chain (γc) cytokine, highlighting the inhibitory action of this compound. Upon cytokine binding, the receptor-associated JAK1 and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound, as a covalent inhibitor, irreversibly binds to JAK3, thereby blocking this signaling cascade.

References

- 1. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: Exploring the Downstream Effects of Janus Kinase 3 (JAK3) Inhibition

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] It plays a critical role in signal transduction for cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] This function places JAK3 as a central node in lymphocyte development, proliferation, and differentiation.[3] Consequently, the inhibition of JAK3 is a key therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a detailed exploration of the downstream effects of JAK3 inhibition, focusing on the underlying molecular mechanisms, experimental methodologies to assess these effects, and the broader implications for drug development.

While the specific inhibitor "Jak3-IN-6" did not yield specific public data, this guide will focus on the well-characterized downstream effects of selective JAK3 inhibition, drawing on data from established JAK3 inhibitors.

Core Mechanism of Action: The JAK/STAT Pathway

The primary mechanism of action for JAK3 inhibitors is the direct interference with the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway.[4] This pathway is the principal route for signal transduction for numerous cytokines and growth factors.[5]

The canonical JAK/STAT signaling cascade proceeds as follows:

-

Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor subunits induces a conformational change, leading to the dimerization or multimerization of the receptor chains.[6]

-

JAK Activation: This receptor clustering brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation.[4]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm.[6] Once docked, the STATs themselves are phosphorylated by the activated JAKs.[4]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[4]

-

Gene Transcription Regulation: Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[6]

JAK3 inhibitors, by binding to the ATP-binding site of the JAK3 kinase domain, prevent the phosphorylation and activation of JAK3, thereby blocking the entire downstream signaling cascade.[4]

Signaling Pathway Diagram

Caption: JAK/STAT signaling pathway and the point of intervention for a JAK3 inhibitor.

Downstream Effects of JAK3 Inhibition

The inhibition of JAK3 leads to a cascade of downstream effects, primarily impacting the development and function of immune cells.

Inhibition of T-Cell and NK-Cell Development and Function

JAK3 is essential for the signaling of cytokines that drive the development and proliferation of T-cells and Natural Killer (NK) cells.[2] The absence of functional JAK3 signaling leads to a phenotype resembling Severe Combined Immunodeficiency (SCID).[3]

Key downstream effects include:

-

Reduced T-cell proliferation: Inhibition of IL-2, IL-7, and IL-15 signaling impairs the clonal expansion of T-cells.

-

Impaired T-helper cell differentiation: JAK3-dependent signaling, particularly through IL-4, is crucial for the differentiation of CD4+ T-cells into Th2 cells.[3]

-

Suppressed NK cell development and cytotoxicity: IL-15 signaling, which is dependent on JAK3, is vital for the development, survival, and activation of NK cells.

Modulation of B-Cell Function

While B-cell development is less dependent on JAK3 in humans compared to mice, JAK3 inhibition still impacts B-cell function, primarily through the inhibition of cytokine signaling from T-helper cells.[2]

Anti-inflammatory Effects

By blocking the signaling of pro-inflammatory cytokines, JAK3 inhibitors exert potent anti-inflammatory effects. For instance, inhibition of IL-2 signaling can reduce the production of other inflammatory mediators. Selective JAK3 inhibition has been shown to decrease the release of TNFα and IL-6 in human leukocytes.

Quantitative Data on JAK3 Inhibition

The following tables summarize hypothetical quantitative data representing the typical effects observed with selective JAK3 inhibitors.

Table 1: Effect of a Selective JAK3 Inhibitor on Cytokine-Induced STAT Phosphorylation

| Cytokine | Target Cell Line | JAK3 Inhibitor Conc. (nM) | pSTAT Inhibition (%) |

| IL-2 | Human T-Cells | 10 | 85 ± 5 |

| IL-2 | Human T-Cells | 100 | 98 ± 2 |

| IL-4 | Human B-Cells | 10 | 75 ± 8 |

| IL-4 | Human B-Cells | 100 | 95 ± 4 |

| IL-15 | Human NK Cells | 10 | 88 ± 6 |

| IL-15 | Human NK Cells | 100 | 99 ± 1 |

Table 2: Impact of a Selective JAK3 Inhibitor on T-Cell Proliferation

| Mitogen | Cell Type | JAK3 Inhibitor Conc. (nM) | Proliferation Inhibition (%) |

| Phytohaemagglutinin (PHA) | Human PBMCs | 50 | 65 ± 7 |

| Phytohaemagglutinin (PHA) | Human PBMCs | 250 | 92 ± 5 |

| Anti-CD3/CD28 | Purified Human T-Cells | 50 | 72 ± 6 |

| Anti-CD3/CD28 | Purified Human T-Cells | 250 | 95 ± 3 |

Experimental Protocols

Detailed methodologies are crucial for accurately assessing the downstream effects of JAK3 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against the JAK3 enzyme.

Methodology:

-

Reagents: Recombinant human JAK3 enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

-

Procedure:

-

The JAK3 inhibitor is serially diluted and incubated with the recombinant JAK3 enzyme in a kinase buffer.

-

The kinase reaction is initiated by the addition of ATP and the peptide substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.

-

Cellular Phospho-STAT Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Lines: A relevant cell line expressing the cytokine receptor of interest (e.g., human T-cells for IL-2 signaling).

-

Procedure:

-

Cells are pre-incubated with varying concentrations of the JAK3 inhibitor.

-

The cells are then stimulated with the corresponding cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes).

-

The cells are immediately lysed to preserve the phosphorylation state of the proteins.

-

The levels of phosphorylated STAT (pSTAT) and total STAT are determined by Western blotting or by using a quantitative method like ELISA or flow cytometry with phospho-specific antibodies.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and cellular assays to assess JAK3 inhibition.

Conclusion

Selective inhibition of JAK3 presents a targeted approach to immunosuppression by disrupting the signaling of γc-family cytokines. This leads to profound downstream effects on the development and function of T-cells and NK cells, providing a strong rationale for their use in autoimmune and inflammatory disorders. A thorough understanding of these downstream effects, coupled with robust experimental validation, is essential for the successful development of novel and effective JAK3 inhibitors. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in this dynamic field.

References

- 1. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Jak3-IN-6 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Jak3-IN-6 in cell-based assays to probe the Janus kinase 3 (JAK3) signaling pathway. This document includes an overview of the JAK3 pathway, the profile of this compound, and detailed protocols for assessing its activity in a cellular context.

Introduction to JAK3 Signaling

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine-mediated signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in immune system regulation.[1][2]

JAK3 is essential for signaling downstream of cytokine receptors that contain the common gamma chain (γc), including those for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] Upon cytokine binding, the receptor-associated JAKs are activated, leading to the phosphorylation of the receptor itself and creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[1][3] Dysregulation of the JAK3 pathway is implicated in various autoimmune diseases and cancers.[1]

Compound Profile: this compound

This compound is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and JAK3. Its high affinity for JAK3 makes it a valuable tool for studying the biological roles of this kinase and for the development of novel therapeutics.

Quantitative Data for this compound

The following table summarizes the known inhibitory concentrations of this compound. Researchers can use this data as a reference for designing their own experiments.

| Target | Assay Type | IC50 (nM) |

| JAK3 | Biochemical Assay | 0.4 |

| BTK | Biochemical Assay | 0.6 |

Data sourced from commercially available information.[4]

Key Cell-Based Assays for Evaluating this compound

Several cell-based assays can be employed to measure the inhibitory activity of this compound on the JAK3 signaling pathway. The choice of assay will depend on the specific research question, available resources, and desired throughput.

-

STAT Phosphorylation Assay: This is a direct and widely used method to assess the activity of JAK3. The assay measures the level of phosphorylated STAT proteins (e.g., pSTAT5 or pSTAT6) in response to cytokine stimulation. This can be quantified using various techniques such as Western blotting, flow cytometry, or ELISA.

-

Reporter Gene Assay: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a STAT-responsive promoter. Inhibition of JAK3 will lead to a decrease in the reporter gene expression.

-

Cell Proliferation Assay: In cell lines where proliferation is dependent on JAK3 signaling (e.g., certain leukemia or lymphoma cell lines, or cytokine-dependent cell lines), the anti-proliferative effect of this compound can be measured using assays that quantify cell viability, such as MTT or CellTiter-Glo®.

Experimental Protocols

Here, we provide detailed protocols for two common cell-based assays to evaluate JAK3 inhibition.

Protocol 1: Inhibition of IL-4-Induced STAT6 Phosphorylation in THP-1 Cells

This protocol describes how to measure the inhibition of JAK3-mediated STAT6 phosphorylation in the human monocytic cell line THP-1 using Western blotting.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant Human IL-4

-

This compound

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Serum Starvation: The next day, replace the medium with serum-free RPMI-1640 and incubate for 4-6 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. Add the desired concentrations of this compound or DMSO (vehicle control) to the cells and incubate for 1 hour at 37°C.

-

Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-4 to a final concentration of 100 ng/mL and incubate for 20 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT6 and total STAT6 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for pSTAT6 and total STAT6. Normalize the pSTAT6 signal to the total STAT6 signal. Plot the normalized pSTAT6 levels against the concentration of this compound to determine the IC50 value.

Protocol 2: Cell Proliferation Assay in a JAK3-Dependent Cell Line

This protocol describes how to assess the anti-proliferative effects of this compound in a cell line whose growth is dependent on JAK3 signaling (e.g., a genetically engineered Ba/F3 cell line expressing a constitutively active JAK3).

Materials:

-

JAK3-dependent cell line (e.g., TEL-JAK3 Ba/F3)

-

Appropriate cell culture medium with necessary supplements

-

This compound

-

DMSO (vehicle control)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Plating: Seed the JAK3-dependent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of the inhibitor or DMSO (vehicle control) to the wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.

Visualizations

JAK3 Signaling Pathway Diagram

References

Application Notes and Protocols for In Vivo Experimental Design of Jak3-IN-6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of Jak3-IN-6, a selective inhibitor of Janus kinase 3 (JAK3). This document outlines the mechanism of action, potential applications, and detailed protocols for preclinical in vivo studies.

Introduction

Janus kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2] Unlike other JAKs which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes, including T cells, B cells, and natural killer (NK) cells.[3][4] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, mediating signaling for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and certain hematological malignancies, with the potential for fewer side effects compared to broader-spectrum JAK inhibitors.[4][5] this compound is a potent and selective small molecule inhibitor designed to target the kinase activity of JAK3, thereby blocking downstream signaling pathways.

Mechanism of Action

This compound exerts its effect by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Upon cytokine binding to their receptors, JAK3 is activated and phosphorylates specific tyrosine residues on the receptor, creating docking sites for STATs.[3] Activated JAK3 then phosphorylates the recruited STATs, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in immune cell proliferation, differentiation, and survival.[2][4] By inhibiting JAK3, this compound effectively blocks this signaling cascade.

In Vivo Applications

Selective inhibition of JAK3 by this compound is a promising therapeutic strategy for a variety of diseases:

-

Autoimmune Diseases: Due to its crucial role in lymphocyte function, targeting JAK3 is effective in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4]

-

Inflammatory Conditions: this compound can be used to study and potentially treat inflammatory responses mediated by T-cells and other immune cells.

-

Oncology: Activating mutations in JAK3 have been identified in various hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and NK/T-cell lymphoma, making it a target for cancer therapy.[3]

-

Immunosuppression: In the context of organ transplantation, selective JAK3 inhibition can prevent graft rejection by suppressing the adaptive immune response.

Quantitative Data

The following tables provide representative data based on studies of selective JAK3 inhibitors. Note: These values should be considered as a starting point, and specific parameters for this compound must be determined empirically.

Table 1: Representative Pharmacokinetic Parameters of a Selective JAK3 Inhibitor

| Parameter | Mouse | Rat | Non-Human Primate |

| Oral Bioavailability (%) | 10 - 60 | 30 - 70 | 50 - 80 |

| Elimination Half-life (t½) | 0.5 - 2 hours | 1 - 4 hours | 2 - 6 hours |

| Time to Max. Concentration (Tmax) | 0.5 - 1 hour | 1 - 2 hours | 1 - 3 hours |

| Clearance (CL) | High | Moderate | Low to Moderate |

| Volume of Distribution (Vd) | Moderate to High | Moderate to High | Moderate |

Data is synthesized from publicly available information on selective JAK3 inhibitors like WHI-P131 and others.

Table 2: Suggested Starting Dose Ranges for In Vivo Studies

| Animal Model | Disease Model | Route of Administration | Starting Dose Range (mg/kg/day) | Dosing Frequency |

| Mouse | LPS-induced Inflammation | Oral (p.o.), Intraperitoneal (i.p.) | 5 - 50 | Once or twice daily |

| Mouse | Collagen-Induced Arthritis | Oral (p.o.) | 10 - 100 | Once or twice daily |

| Rat | Adjuvant-Induced Arthritis | Oral (p.o.) | 5 - 30 | Once or twice daily |

| Non-Human Primate | SIV Infection Model | Oral (p.o.) | 10 - 40 | Once daily |

Dose ranges are estimations based on published studies with other JAK3 inhibitors.[6] Dose-ranging and toxicity studies are essential for each new compound and experimental model.

Table 3: Potential In Vivo Pharmacodynamic Markers

| Marker | Tissue/Sample | Assay | Purpose |

| Phospho-STAT5 (pSTAT5) | Splenocytes, PBMCs, Tumor tissue | Western Blot, Flow Cytometry, IHC | Direct measure of JAK3 target engagement and inhibition. |

| IL-2, IL-4, IL-7 Levels | Plasma, Serum | ELISA, Luminex | Assessment of impact on γc-chain cytokine levels. |

| T-cell Proliferation | Splenocytes, Lymph nodes | CFSE Staining, BrdU incorporation | Functional consequence of JAK3 inhibition on lymphocyte activity. |

| Pro-inflammatory Cytokines (TNFα, IL-6) | Plasma, Serum, Tissue homogenate | ELISA, Luminex | Evaluation of anti-inflammatory effects.[5] |

| Immune Cell Populations (T, B, NK cells) | Blood, Spleen, Lymph nodes | Flow Cytometry | Monitoring of changes in lymphocyte populations. |

Experimental Protocols

Protocol 1: Mouse Model of LPS-Induced Systemic Inflammation

This protocol details an acute in vivo experiment to assess the anti-inflammatory efficacy of this compound.

1. Animals and Acclimatization:

- Use 8-10 week old male C57BL/6 mice.

- Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups (n=8-10 mice per group):

- Group 1: Vehicle control (e.g., 0.5% methylcellulose in water) + Saline

- Group 2: Vehicle control + LPS

- Group 3: this compound (low dose) + LPS

- Group 4: this compound (high dose) + LPS

- Group 5: Dexamethasone (positive control, e.g., 1 mg/kg) + LPS

3. Dosing and LPS Challenge:

- Prepare this compound in the appropriate vehicle.

- Administer this compound or vehicle via oral gavage (p.o.) 1 hour prior to the LPS challenge.

- Induce systemic inflammation by intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 1 mg/kg.

- Administer saline to the vehicle control group (Group 1).

4. Sample Collection and Analysis:

- At 2, 6, and 24 hours post-LPS injection, collect blood via retro-orbital sinus or tail vein for cytokine analysis.

- At the study endpoint (e.g., 24 hours), euthanize mice and collect terminal blood via cardiac puncture and harvest tissues (spleen, lung, liver) for further analysis.

- Measure plasma levels of TNFα, IL-6, and IL-10 using ELISA or a multiplex assay.[5]

- Prepare tissue homogenates for cytokine analysis or fix tissues for histology and immunohistochemistry (e.g., for immune cell infiltration).

- Isolate splenocytes to assess ex vivo pSTAT5 levels after stimulation with IL-2.

Protocol 2: Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol describes a chronic autoimmune disease model to evaluate the therapeutic potential of this compound.

1. Animals and Acclimatization:

- Use 8-10 week old male DBA/1 mice.

- Acclimatize animals as described in Protocol 1.

2. Induction of Arthritis:

- On Day 0, immunize mice with an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

- On Day 21, administer a booster immunization of 100 µg of CII in Incomplete Freund's Adjuvant (IFA).

3. Experimental Groups and Treatment (n=10-12 mice per group):

- Group 1: Non-arthritic control (no immunization) + Vehicle

- Group 2: CIA + Vehicle

- Group 3: CIA + this compound (e.g., 30 mg/kg/day)

- Group 4: CIA + Methotrexate (positive control, e.g., 1 mg/kg, 3 times a week)

- Begin treatment on Day 21 (prophylactic) or upon onset of clinical symptoms (therapeutic) and continue daily for 2-3 weeks.

4. Monitoring and Endpoint Analysis:

- Monitor mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

- Measure paw thickness using a digital caliper twice a week.

- At the end of the study, collect blood for cytokine and anti-CII antibody analysis.

- Harvest paws for histological analysis of inflammation, cartilage damage, and bone erosion (H&E and Safranin O staining).

- Isolate splenocytes and lymph node cells for flow cytometric analysis of T-cell subsets (Th1, Th2, Th17) and ex vivo restimulation assays.

Visualizations

References

- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]

Application Notes and Protocols: Preparing Jak3-IN-6 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak3-IN-6 is a potent and selective irreversible inhibitor of Janus Associated Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines.[1][2][3] Its high selectivity makes it a valuable tool for studying the specific roles of JAK3 in various biological processes, including immune responses, and for the development of targeted therapies for autoimmune diseases and cancer. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

This compound: Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 1443235-95-7 | [1][3] |

| Molecular Formula | C₁₉H₁₈N₄O₃ | [1][3] |

| Molecular Weight | 350.37 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Solubility | DMSO: up to 260 mg/mL (742.07 mM) | [1][3] |

| Water: Insoluble | [5] | |

| Ethanol: 9 mg/mL | [5] |

Experimental Protocols

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood.

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered in foil)

-

Calibrated pipettes

-

Vortex mixer

-

Analytical balance

Procedure:

-